molecular formula C13H20Cl3N3 B2823048 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine CAS No. 1401319-15-0

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine

Cat. No.: B2823048
CAS No.: 1401319-15-0
M. Wt: 324.67
InChI Key: MHXFPMXWGYHDAP-UHFFFAOYSA-N
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Description

5-(5-Chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzimidazole derivative features a pentan-1-amine chain, making it a valuable intermediate for the synthesis of more complex molecules. The structural motif of the benzimidazole core is commonly found in compounds designed to inhibit protein kinases, which are key targets in the development of therapies for hyperproliferative diseases such as cancer . Specifically, related compounds within this chemical class have been investigated as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase . Inhibition of this pathway is a well-established mechanism for suppressing angiogenesis and tumor growth. Researchers may utilize this compound as a key building block or precursor in the design and synthesis of novel small-molecule inhibitors for preclinical research. The presence of the chloro substituent and the N-methyl group on the benzimidazole ring can fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to biological targets. Please note: The specific pharmacological profile and full spectrum of research applications for this exact compound are subject to ongoing investigation. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-(5-chloro-1-methylbenzimidazol-2-yl)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3/c1-17-12-7-6-10(14)9-11(12)16-13(17)5-3-2-4-8-15/h6-7,9H,2-5,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTPJUKNVMEZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following table summarizes key structural and functional differences between 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine and related compounds:

Compound Name Substituents/Modifications Biological Target/Activity Key Findings Reference
This compound 5-Cl, 1-Me on benzimidazole; pentyl chain PfSpdS (hypothesized) Not directly studied in evidence, but structural analogs suggest potential as a PfSpdS ligand.
BIPA (5-(1H-benzimidazol-2-yl)pentan-1-amine) Unsubstituted benzimidazole; pentyl chain PfSpdS Binds strongly to PfSpdS (KD not reported) but lacks inhibitory activity (IC50 >> 100 μM).
NAC (4-N-(3-aminopropyl)-trans-cyclohexane-1-amine) Cyclohexane-amine scaffold PfSpdS, mammalian SpmS IC50 = 7.4 μM for PfSpdS; inhibits mammalian SpmS but not SpdS.
8h (5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-amine) Dihydroisoquinoline substituent A2A adenosine receptor Synthesized as a receptor antagonist; yield = 70% (yellow oil).
8i (5-(4-Benzylpiperidin-1-yl)pentan-1-amine) 4-Benzylpiperidine substituent A2A adenosine receptor High yield (97%); characterized as a clear oil.
11b (Triazole-pyrimidine derivative) Triazole-pyrimidine-thioether substituents SecA (antibacterial target) Antibacterial activity reported; synthesized in 74% yield.

Key Structural and Functional Differences

  • In contrast, BIPA’s unsubstituted benzimidazole lacks these steric and electronic effects, which may explain its weak inhibition despite strong binding .
  • Chain Length and Flexibility : Compounds like 8j (6-(piperidin-1-yl)hexan-1-amine) and 8k (7-(piperidin-1-yl)heptan-1-amine) have longer alkyl chains, which could influence target engagement in enzymes with deeper binding pockets . The pentyl chain in the target compound balances flexibility and rigidity.
  • Heterocyclic Variations : Derivatives such as 9a (quinazoline-piperidine hybrid) and 14 (quinazoline-pyrrolidine hybrid) replace benzimidazole with other heterocycles, altering π-π stacking and hydrogen-bonding capabilities .

Biological Activity

5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClN3C_{13}H_{18}ClN_3, with a molecular weight of 253.75 g/mol. The structure features a benzimidazole core with a chlorine atom at the 5-position and a pentan-1-amine side chain, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC13H18ClN3
Molecular Weight253.75 g/mol
IUPAC NameThis compound
CAS Number1798721-58-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes and modulate receptor activity, which can affect various signaling pathways in cells. The compound's action may involve:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby blocking substrate access.
  • Receptor Modulation : Interacting with cellular receptors to influence signal transduction pathways.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound. It has shown potential against various bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

Research has highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects on cancer cell lines, such as:

Cell LineIC50 (μM)
Human Squamous Carcinoma (CAL-27)10.5
Malignant Melanoma (SK-MEL-31)12.3

These findings suggest that this compound may also exhibit similar anticancer properties.

Study on Anticancer Activity

A study published in Molecules evaluated the anticancer activity of various benzimidazole derivatives, including those similar to this compound. The results indicated moderate inhibitory effects on cell proliferation in several cancer types, supporting the hypothesis that structural modifications can enhance biological activity .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest rapid absorption and significant metabolic processing, leading to various metabolites that may also possess biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-(5-chloro-1-methyl-1H-benzimidazol-2-yl)pentan-1-amine?

  • Methodological Answer : Synthesis typically involves multistep reactions, starting with benzimidazole precursors. Key steps include:

  • Alkylation : Introduce the pentan-1-amine chain via nucleophilic substitution or reductive amination under reflux conditions in solvents like ethanol or acetonitrile .
  • Chlorination : Position-selective chlorination at the 5-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) under controlled temperature (50–80°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Analytical validation via HPLC and NMR is critical .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.0 ppm, methyl groups at δ 2.5–3.0 ppm) and amine functionality .
  • HPLC-MS : Confirm molecular weight (C₁₃H₁₇ClN₃, theoretical MW 254.75) and assess purity. Electrospray ionization (ESI) in positive mode is preferred for amine-containing compounds .
  • FT-IR : Detect characteristic bands (N-H stretch ~3300 cm⁻¹, C-Cl ~700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

  • Methodological Answer :

  • Standardized Assays : Use in vitro models (e.g., enzyme inhibition assays with consistent substrate concentrations and pH buffers) to minimize variability .
  • Dose-Response Analysis : Compare EC₅₀/IC₅₀ values across studies, accounting for differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions .
  • Theoretical Frameworks : Link results to mechanistic hypotheses (e.g., benzimidazole interactions with ATP-binding pockets) to contextualize discrepancies .

Q. What experimental strategies assess the compound’s stability under physiological and environmental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition profiles (e.g., stability up to 200°C) .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via LC-MS. Chlorinated benzimidazoles often show resistance to hydrolysis .
  • Photodegradation Studies : Expose to UV light (λ = 254 nm) and quantify breakdown products using GC-MS .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases, GPCRs). Focus on substituent effects at the 5-chloro and pentan-1-amine positions .
  • QSAR Modeling : Coramine chain length and halogen substitution patterns with bioactivity data to prioritize synthetic targets .

Data Contradiction Analysis Framework

Parameter Source A Source B Resolution Strategy
IC₅₀ (Enzyme X) 12 µM (HEK293 cells) 45 µM (HeLa cells) Validate using isogenic cell lines; control for assay pH/temperature
Synthetic Yield 68% (reflux, 12h) 42% (microwave, 2h) Optimize solvent polarity (e.g., DMF vs. ethanol) and catalyst loading

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